molecular formula C5H7N3 B1313810 6-Methylpyrazin-2-amine CAS No. 5521-56-2

6-Methylpyrazin-2-amine

Cat. No.: B1313810
CAS No.: 5521-56-2
M. Wt: 109.13 g/mol
InChI Key: UAOOJJPSCLNTOP-UHFFFAOYSA-N
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Description

6-Methylpyrazin-2-amine is a heterocyclic compound with the molecular formula C5H7N3. . This compound is characterized by a pyrazine ring substituted with a methyl group at the sixth position and an amino group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrazin-2-amine typically involves the reaction of 2-chloropyrazine with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazine N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form 6-methylpyrazine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reactions can be performed on this compound to introduce halogen atoms at specific positions on the pyrazine ring. Bromine and chlorine are commonly used halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Bromine in acetonitrile at low temperatures.

Major Products Formed:

    Oxidation: 6-Methylpyrazine N-oxide.

    Reduction: 6-Methylpyrazine.

    Substitution: 6-Bromo-2-methylpyrazine.

Scientific Research Applications

6-Methylpyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes.

Comparison with Similar Compounds

  • 2-Amino-5-methylpyrazine
  • 6-Chloro-N-methylpyrazin-2-amine
  • 2-Amino-6-chloropyrazine

Comparison: 6-Methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-5-methylpyrazine, it has a different position of the methyl group, leading to variations in reactivity and biological activity. The presence of a chlorine atom in 6-Chloro-N-methylpyrazin-2-amine and 2-Amino-6-chloropyrazine introduces additional reactivity, making these compounds suitable for different applications.

Properties

IUPAC Name

6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-3-5(6)8-4/h2-3H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOOJJPSCLNTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481792
Record name 6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5521-56-2
Record name 6-Methyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5521-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methylpyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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